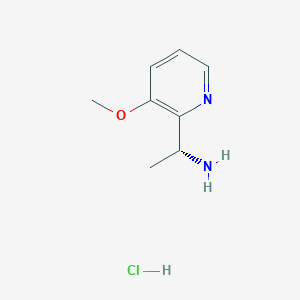

(1R)-1-(3-methoxypyridin-2-yl)ethanamine;hydrochloride

Beschreibung

(1R)-1-(3-Methoxypyridin-2-yl)ethanamine hydrochloride is a chiral amine derivative featuring a pyridine ring substituted with a methoxy group at the 3-position and an ethylamine moiety at the 2-position. While direct data on this compound are absent in the provided evidence, its structural analogs (e.g., pyridine derivatives with varying substituents) offer insights into its likely properties. The compound’s stereochemistry ((1R)-configuration) and hydrochloride salt form suggest enhanced solubility and stability compared to its free base, a common trait in pharmaceutical intermediates .

Eigenschaften

Molekularformel |

C8H13ClN2O |

|---|---|

Molekulargewicht |

188.65 g/mol |

IUPAC-Name |

(1R)-1-(3-methoxypyridin-2-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C8H12N2O.ClH/c1-6(9)8-7(11-2)4-3-5-10-8;/h3-6H,9H2,1-2H3;1H/t6-;/m1./s1 |

InChI-Schlüssel |

CJMXESJTAJGWMX-FYZOBXCZSA-N |

Isomerische SMILES |

C[C@H](C1=C(C=CC=N1)OC)N.Cl |

Kanonische SMILES |

CC(C1=C(C=CC=N1)OC)N.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(3-methoxypyridin-2-yl)ethanamine;hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxypyridine and a suitable amine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts, solvents, and specific temperatures to facilitate the formation of the desired product.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of (1R)-1-(3-methoxypyridin-2-yl)ethanamine;hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

(1R)-1-(3-methoxypyridin-2-yl)ethanamine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reducing Agents: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.

Solvents: Solvents such as ethanol, methanol, and dichloromethane are often used in these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

(1R)-1-(3-methoxypyridin-2-yl)ethanamine;hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (1R)-1-(3-methoxypyridin-2-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other biomolecules, leading to various biochemical and physiological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Pyridine Ring

Pyridine derivatives with substituents at the 2- or 3-positions exhibit distinct electronic and steric effects. Below is a comparative analysis:

Key Observations :

Aromatic Ring Modifications

Replacing the pyridine ring with phenyl or other heterocycles alters physicochemical and pharmacological profiles:

Biologische Aktivität

(1R)-1-(3-Methoxypyridin-2-yl)ethanamine hydrochloride is a compound of significant interest within pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, receptor interactions, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (1R)-1-(3-methoxypyridin-2-yl)ethanamine hydrochloride is CHNO- HCl. It features a chiral center at the carbon adjacent to the amine group, which can influence its biological activity and receptor binding properties. The methoxypyridine moiety is crucial for its interaction with various biological targets.

Research indicates that this compound may interact with several neurotransmitter receptors, particularly those involved in the regulation of mood and cognition. Its activity has been observed in relation to:

- Serotonin Receptors : The compound has shown affinity for serotonin receptors, which are implicated in mood regulation and anxiety disorders.

- Dopamine Receptors : Preliminary studies suggest it may also interact with dopamine pathways, potentially influencing reward and motivational behaviors.

Biological Activity Overview

| Activity | Effect | Reference |

|---|---|---|

| Serotonin Receptor Agonism | Modulates mood and anxiety | |

| Dopamine Receptor Modulation | Affects reward pathways | |

| Anticancer Potential | Inhibits tumor growth in specific models |

Case Study 1: Antidepressant Effects

A study conducted on animal models demonstrated that (1R)-1-(3-methoxypyridin-2-yl)ethanamine hydrochloride exhibited antidepressant-like effects. The compound was administered over a period of two weeks, resulting in significant reductions in depressive behaviors measured by the forced swim test. These findings suggest a potential role in treating depression through serotonin modulation.

Case Study 2: Cancer Research

In vitro studies have shown that this compound can inhibit the proliferation of cancer cells by targeting specific signaling pathways associated with tumor growth. In xenograft models, administration of the compound resulted in reduced tumor size compared to controls, indicating its potential as an anticancer agent.

Research Findings

Recent investigations have focused on the pharmacokinetics and dynamics of (1R)-1-(3-methoxypyridin-2-yl)ethanamine hydrochloride. Key findings include:

- Bioavailability : Studies indicate moderate bioavailability, suggesting that formulation strategies may be necessary to optimize therapeutic efficacy.

- Toxicology : Toxicological assessments reveal a favorable safety profile at therapeutic doses, although long-term effects remain to be fully elucidated.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.